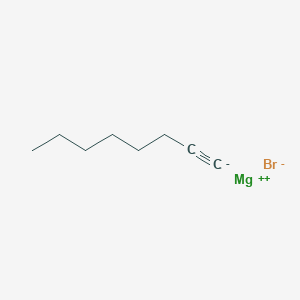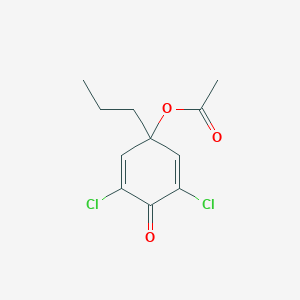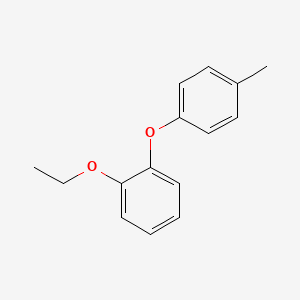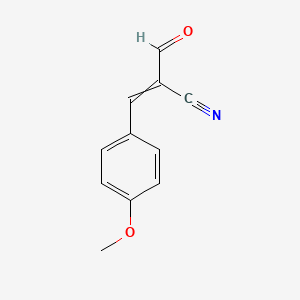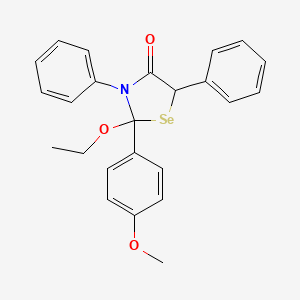
2,2'-Sulfanediylbis(4-hexylnaphthalen-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanediyl group linking two 4-hexylnaphthalen-1-ol units, which contributes to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) typically involves a multi-step process. One common method includes the reaction of 4-hexylnaphthalen-1-ol with a sulfanediyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the sulfanediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene rings.
科学的研究の応用
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) involves its interaction with molecular targets through its sulfanediyl and naphthalene units. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Bithionol: A compound with a similar sulfanediyl linkage but different functional groups.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl group linking aromatic units.
Uniqueness
2,2’-Sulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of the sulfanediyl group and the hexylnaphthalen-1-ol units. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
61351-12-0 |
|---|---|
分子式 |
C32H38O2S |
分子量 |
486.7 g/mol |
IUPAC名 |
4-hexyl-2-(4-hexyl-1-hydroxynaphthalen-2-yl)sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChIキー |
JBSKRLIBRSOKCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



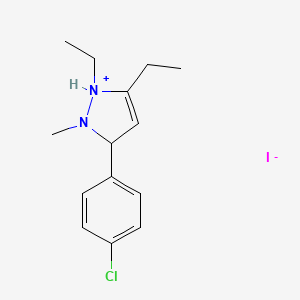

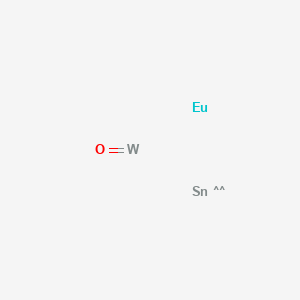


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

